

A Comparative Analysis of the Side Effect Profiles of Cpp-115 and Vigabatrin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cpp-115

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Introduction

Vigabatrin, an irreversible inhibitor of GABA aminotransferase (GABA-AT), is an established anti-epileptic drug used in the treatment of refractory complex partial seizures and infantile spasms. Its clinical utility, however, is significantly hampered by a well-documented risk of permanent peripheral vision loss. This has spurred the development of next-generation GABA-AT inhibitors with potentially improved safety profiles. One such candidate is **Cpp-115**, a vigabatrin analogue designed to exhibit higher potency and reduced retinal toxicity. This guide provides a comprehensive comparison of the side effect profiles of **Cpp-115** and vigabatrin, supported by available preclinical and clinical data, to inform ongoing research and drug development efforts in the field of epilepsy and other neurological disorders.

Quantitative Comparison of Adverse Events

The following tables summarize the reported adverse events for vigabatrin and **Cpp-115**. It is important to note that the data for vigabatrin is derived from extensive clinical use and numerous trials, while the data for **Cpp-115** is limited to preclinical studies and early-phase clinical trials.

Table 1: Side Effect Profile of Vigabatrin

Side Effect Category	Specific Adverse Event	Incidence Rate	Notes
Ophthalmologic	Permanent Vision Loss (Peripheral Field Defects)	Up to 30-40% of adult patients	FDA Black Box Warning. Risk increases with dose and duration of use.[1] The vision loss is typically bilateral, concentric, and irreversible.[1]
	Blurred Vision	Common	Often reported in clinical trials.[2]
	Nystagmus	Common	-
Neurological	Somnolence/Drowsiness	Very Common	One of the most frequently reported side effects.[3]
	Dizziness	Very Common	Frequently observed in clinical trials.[3]
	Headache	Common	-
	Tremor	Common	-
	Ataxia	Less Common	-
	Paresthesia	Less Common	-
	Psychiatric	Depression	12.1% (vs. 3.5% in placebo)
Psychiatric	Psychosis	2.5% (vs. 0.3% in placebo)	Increased risk compared to placebo in clinical trials.[4]
	Agitation/Irritability	Common	-

Suicidal Ideation	Rare	A potential risk associated with many anti-epileptic drugs.	
Other	Weight Gain	Common	-
Fatigue	Very Common	-	
MRI Abnormalities in Infants	Reported	Transient abnormalities have been observed in some infants treated for infantile spasms.	

Table 2: Side Effect Profile of **Cpp-115** (Based on Preclinical and Phase I Clinical Data)

Side Effect Category	Specific Adverse Event	Incidence Rate	Notes
Ophthalmologic	Retinal Toxicity	Significantly lower than vigabatrin in preclinical models	Preclinical studies in rats suggest a reduced risk of retinal toxicity compared to vigabatrin. [5] [6] [7]
Neurological	Somnolence	Main adverse effect in a Phase 1b trial	Observed as the primary side effect related to elevated brain GABA levels. [8] [9]
General	Overall Tolerability	Well-tolerated in Phase I trials	Phase I studies reported Cpp-115 to be generally well-tolerated with no significant adverse effects noted in one study. [10] [11] [12]
Mortality (Preclinical)	Lethality at high doses	100% mortality at 5 mg/kg/day in a rat model	Lower doses (0.1-1 mg/kg/day) were well-tolerated and did not increase mortality. [13]

Experimental Protocols

Preclinical Evaluation of Retinal Toxicity in a Rat Model

A key preclinical study comparing the tolerability and efficacy of **Cpp-115** and vigabatrin was conducted using a multiple-hit rat model of infantile spasms.

- Animal Model: Male rats were subjected to a protocol to induce infantile spasms on postnatal day 3 (PN3).

- **Drug Administration:** A randomized, blinded, vehicle-controlled, dose-response study design was employed. **Cpp-115** (at doses of 0.1, 1, or 5 mg/kg intraperitoneally) or a vehicle was administered daily from PN4 to PN12.
- **Monitoring:** The frequency of behavioral and electroclinical spasms was monitored using intermittent video or video-electroencephalography (EEG). Secondary endpoints included daily weights, survival, and neurodevelopmental outcomes.
- **Key Findings:** The lower doses of **Cpp-115** (0.1-1 mg/kg/day) were effective in reducing spasms without an increase in mortality. In contrast, the 5 mg/kg/day dose of **Cpp-115** was eventually lethal.^[13] Previous studies with vigabatrin in the same model showed that it was not well-tolerated and was associated with increased mortality.^[5]

Phase I Clinical Trial of Cpp-115

A Phase 1b double-blind, placebo-controlled study was conducted to evaluate the safety and tolerance of **Cpp-115** in healthy adult volunteers.

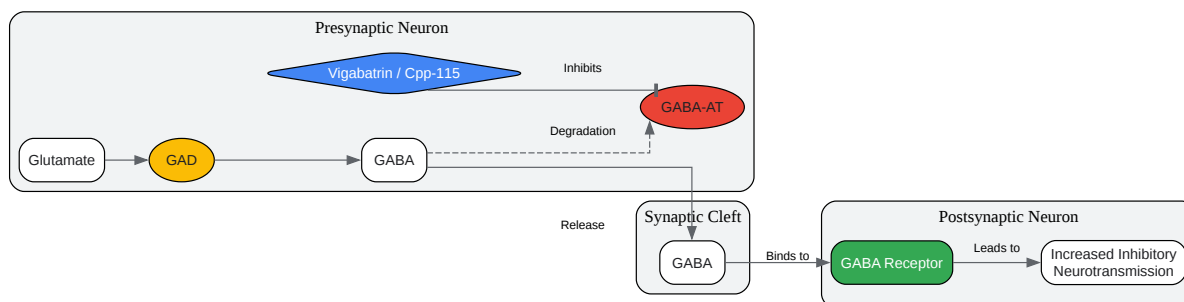
- **Study Design:** The trial involved the administration of **Cpp-115** or a placebo to healthy volunteers over a 14-day period.
- **Primary Objective:** To assess the safety and tolerability of **Cpp-115**.
- **Secondary Measures:** Brain levels of GABA were measured as a surrogate marker for potential efficacy using magnetic resonance spectroscopy (MRS).
- **Key Findings:** **Cpp-115** was reported to be well-tolerated. The main adverse effect observed was somnolence, which is consistent with the pharmacological effect of increased brain GABA levels. The study also demonstrated that **Cpp-115** significantly raised brain GABA levels.^{[8][9]}

Signaling Pathways and Mechanisms of Action

Both **Cpp-115** and vigabatrin exert their primary therapeutic effect by inhibiting GABA-AT, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.

GABA-AT Inhibition Pathway

The inhibition of GABA-AT leads to an increase in the concentration of GABA in the brain, which enhances inhibitory neurotransmission and helps to control seizures.

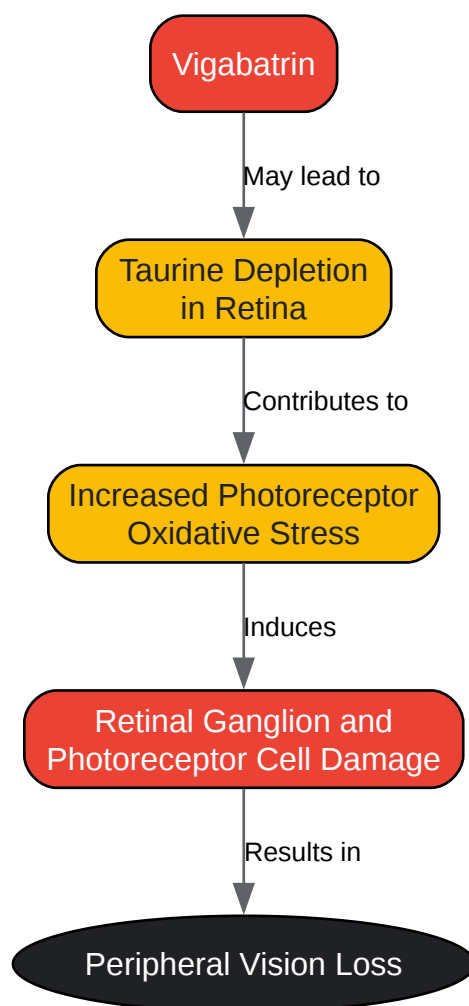


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Caption: Mechanism of action of **Cpp-115** and vigabatrin.

Proposed Mechanism of Vigabatrin-Induced Retinal Toxicity

The exact mechanism of vigabatrin-induced vision loss is not fully understood, but evidence suggests a multifactorial process potentially involving taurine deficiency.[10][11][14][15]



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Caption: Proposed pathway for vigabatrin-induced retinal toxicity.

Discussion and Conclusion

The available evidence strongly suggests that **Cpp-115** possesses a more favorable side effect profile compared to vigabatrin, particularly concerning the risk of retinal toxicity. Preclinical studies have demonstrated that **Cpp-115** is better tolerated at therapeutically relevant doses and has a lower propensity for causing retinal damage in animal models.[5][6][7] Early clinical data from Phase I trials further support the tolerability of **Cpp-115** in humans, with somnolence being the most prominent, and expected, side effect.[8][9]

Vigabatrin's utility is significantly limited by the high incidence of irreversible peripheral vision loss, a serious adverse event that necessitates careful patient monitoring and risk-benefit

assessment. While effective in controlling seizures, the potential for permanent visual impairment is a major concern for both clinicians and patients.

The development of **Cpp-115** represents a promising advancement in the quest for safer GABA-AT inhibitors. Its higher potency may allow for lower therapeutic doses, which could further contribute to its improved safety profile. However, it is crucial to acknowledge the limitations of the current data for **Cpp-115**. The long-term safety of **Cpp-115**, especially regarding ophthalmologic effects, has yet to be established in larger, long-duration clinical trials.

Future research, including comprehensive Phase II and III clinical trials, will be essential to fully characterize the side effect profile of **Cpp-115** and to definitively establish its safety advantages over vigabatrin. Should these trials confirm the favorable preclinical and early clinical findings, **Cpp-115** could emerge as a valuable therapeutic alternative for patients with epilepsy and other neurological conditions, offering the potential for effective treatment without the debilitating risk of vision loss associated with vigabatrin.

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- To cite this document: BenchChem. [A Comparative Analysis of the Side Effect Profiles of Cpp-115 and Vigabatrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860066#comparing-cpp-115-and-vigabatrin-side-effect-profiles]

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